molecular formula C4H5ClO2 B1346916 Vinyl chloroacetate CAS No. 2549-51-1

Vinyl chloroacetate

Cat. No.: B1346916
CAS No.: 2549-51-1
M. Wt: 120.53 g/mol
InChI Key: XJELOQYISYPGDX-UHFFFAOYSA-N
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Description

Vinyl chloroacetate is an organic compound with the molecular formula C4H5ClO2. It is a colorless to light yellow liquid that is insoluble in water but denser than water. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Future Directions

Vinyl chloroacetate has been used to study the effect of the electron-withdrawing groups on the ligand in a series of bis (acetylacetonate)cobalt (II) derivatives . This suggests potential future directions in the study of electron-withdrawing groups and their effects on ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl chloroacetate can be synthesized through the reaction of acetylene with chloroacetic acid. This reaction can be carried out in both vapor and liquid phases. In the vapor phase, the reaction is conducted at 250°C using a zinc-cadmium catalyst. In the liquid phase, a mercury salt catalyst is used .

Industrial Production Methods: The industrial production of this compound typically involves the use of monochloroacetic acid, hydroquinone, and yellow mercuric oxide. The reaction is carried out in a three-necked flask equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser. Acetylene gas is passed through the reaction mixture, which is heated gently with steam until the chloroacetic acid melts. The reaction mixture is then cooled to 40-50°C, and the absorption of acetylene is continued until it becomes very slow. The product is then distilled and fractionated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Vinyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Vinyl chloroacetate can be compared with other vinyl esters and halogenated organic compounds:

This compound’s unique reactivity due to the presence of the chlorine atom makes it a valuable compound in various chemical processes and industrial applications.

Properties

IUPAC Name

ethenyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELOQYISYPGDX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Record name VINYL CHLOROACETATE
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Related CAS

24991-33-1
Record name Acetic acid, 2-chloro-, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID0062509
Record name Acetic acid, 2-chloro-, ethenyl ester
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Molecular Weight

120.53 g/mol
Source PubChem
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Physical Description

Vinyl chloroacetate appears as a colorless to light yellow colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Liquid
Record name VINYL CHLOROACETATE
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CAS No.

2549-51-1
Record name VINYL CHLOROACETATE
Source CAMEO Chemicals
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Record name Ethenyl 2-chloroacetate
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Record name Acetic acid, 2-chloro-, ethenyl ester
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Record name Acetic acid, 2-chloro-, ethenyl ester
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Record name Vinyl chloroacetate
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Record name VINYL CHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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